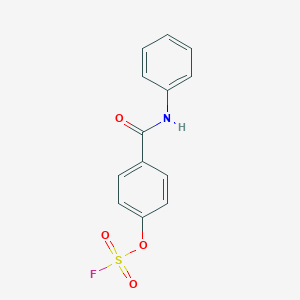

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene is an organic compound with the molecular formula C13H10FNO4S and a molecular weight of 295.28 g/mol. This compound is characterized by the presence of a fluorosulfonyloxy group and a phenylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene has shown promise as a pharmaceutical agent, particularly in the development of antihypertensive medications. Research indicates that compounds with similar structures can exert significant effects on blood pressure regulation. For instance, studies have demonstrated that related compounds can be effective in treating conditions such as hypertension and cardiac insufficiency by influencing vascular smooth muscle and cardiac function .

Case Study: Antihypertensive Activity

A notable study investigated the antihypertensive effects of related acyl compounds. In this study, doses of 30 mg/kg were administered to rats, resulting in measurable reductions in blood pressure. The results suggest that compounds like this compound could serve as active ingredients in new antihypertensive therapies .

Agrochemical Applications

The compound's unique functional groups make it a candidate for use in agrochemicals, particularly as a herbicide or pesticide. The sulfonate group enhances its reactivity, potentially allowing it to interact with specific biological pathways in plants or pests.

Research Insights

Research into similar sulfonated compounds has indicated their effectiveness in controlling various agricultural pests and diseases. For example, derivatives of sulfonamide have been shown to inhibit the growth of certain fungi and bacteria that affect crops . The potential for this compound to be developed into an agrochemical product warrants further investigation.

Material Science Applications

In material science, this compound can be explored for its utility in synthesizing novel materials with specific properties. Its structure allows for modifications that could lead to materials with enhanced thermal or mechanical stability.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as radical coupling have been employed successfully in synthesizing complex aromatic compounds, which could be applicable here . Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized products.

Wirkmechanismus

The mechanism of action of 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene can be compared with other similar compounds, such as:

4-Carboxybenzenesulfonyl fluoride: This compound has a carboxyl group instead of a phenylcarbamoyl group.

4-(Phenylcarbamoylamino)benzenesulfonyl fluoride: This compound has an amino group in addition to the phenylcarbamoyl group

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Biologische Aktivität

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene is a compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and chemical characteristics to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound possesses a unique structural configuration that influences its biological interactions. The compound features a phenylcarbamoyl group and a fluorosulfonyloxy moiety, which are critical for its reactivity and biological effects.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2411202-11-2 |

| Molecular Formula | C13H12FNO4S |

| Molecular Weight | 303.30 g/mol |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

Enzyme Inhibition

The compound may interact with specific enzymes, modulating their activity. Similar compounds have been documented to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases such as cancer and diabetes. The mechanism of action likely involves binding to the active sites of these enzymes, altering their function.

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that this compound may exhibit selective toxicity towards cancer cell lines. Such properties are often evaluated using assays like MTT or XTT, which measure cell viability post-treatment. Although specific data on this compound's cytotoxic effects are sparse, its structural characteristics align with known cytotoxic agents .

Case Studies

While direct case studies on this specific compound are not widely available, related compounds have been studied extensively:

- Case Study: Benzene Derivatives and Health Risks

-

Case Study: Antimicrobial Efficacy

- Research into related phenylcarbamoyl compounds demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting that this compound could exhibit similar effects.

The proposed mechanism of action for this compound involves:

- Enzyme Interaction: Binding to enzymatic active sites leading to inhibition or modulation.

- Cellular Uptake: Potentially influencing cell signaling pathways upon entering target cells.

- Structural Stability: The presence of the fluorosulfonyloxy group may enhance interaction with biological macromolecules.

Eigenschaften

IUPAC Name |

1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSYGIQYMYMACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.